3,5,8-Trimethylisoquinoline
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Overview
Description
3,5,8-Trimethylisoquinoline is a heterocyclic aromatic organic compound belonging to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure. This compound is notable for its three methyl groups attached at the 3rd, 5th, and 8th positions of the isoquinoline ring, which can influence its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
From Cinnamaldehyde: One method involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime.
Bischler-Napieralski Synthesis: This involves treating 2-phenylethylamine with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine.
Industrial Production Methods:
Coal Tar Extraction: Isoquinoline can be isolated from coal tar by fractional crystallization of the acid sulfate. This method exploits the basicity difference between isoquinoline and quinoline.
Types of Reactions:
Oxidation: Isoquinoline can be oxidized by peracetic acid to give the N-oxide.
Electrophilic Substitution: Isoquinoline undergoes electrophilic substitution at the C-5 and C-8 positions.
Nucleophilic Substitution: It undergoes nucleophilic substitution at the C-1 or C-3 positions if C-1 is occupied.
Common Reagents and Conditions:
Oxidation: Peracetic acid.
Reduction: Tin and hydrochloric acid, hydrogen and platinum catalyst.
Electrophilic Substitution: Various electrophiles such as halogens, nitro groups.
Nucleophilic Substitution: Nucleophiles like amines or alkoxides.
Major Products:
Oxidation: Isoquinoline N-oxide.
Reduction: 1,2,3,4-Tetrahydroisoquinoline, decahydroisoquinoline.
Substitution: Various substituted isoquinolines depending on the electrophile or nucleophile used.
Scientific Research Applications
3,5,8-Trimethylisoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pH indicators, and other organic compounds.
Mechanism of Action
The mechanism of action of 3,5,8-Trimethylisoquinoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Quinoline: A structural isomer of isoquinoline, differing in the position of the nitrogen atom in the ring.
Papaverine: An isoquinoline alkaloid with vasodilatory properties.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Uniqueness: 3,5,8-Trimethylisoquinoline is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity compared to other isoquinolines and quinolines .
Properties
Molecular Formula |
C12H13N |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3,5,8-trimethylisoquinoline |
InChI |
InChI=1S/C12H13N/c1-8-4-5-9(2)12-7-13-10(3)6-11(8)12/h4-7H,1-3H3 |
InChI Key |
MNVWIPMVXQUFFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(N=CC2=C(C=C1)C)C |
Origin of Product |
United States |
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